N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O5S and its molecular weight is 429.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to the 4(3h)-quinazolinone class of compounds, which have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Mode of Action
Given its structural similarity to 4(3H)-quinazolinones, it may interact with various enzymes or receptors in the body to exert its effects .
Biochemical Pathways
Based on the broad applications of 4(3h)-quinazolinones, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, microbial growth, tumor growth, and neurological function .
Result of Action
Given the broad applications of 4(3h)-quinazolinones, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O5S/c18-13-10-12(3-4-14(13)19)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRJLXBUBRRMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.